5-O-Methylbiochanin A
CAS No.: 68939-22-0
VCID: VC21338487
Molecular Formula: C17H14O5
Molecular Weight: 298.29 g/mol
* For research use only. Not for human or veterinary use.

Description |
5-O-Methylbiochanin A is a naturally occurring flavonoid belonging to the isoflavone subclass of phytochemicals. It is an O-methylated derivative of biochanin A, characterized by a methoxy group (-OCH₃) attached to the 5th position of the biochanin A backbone. This structural modification enhances its solubility and bioavailability compared to its parent compound. Its molecular formula is , with a molecular weight of approximately 314.34 g/mol. Key SourcesThis compound is primarily found in legumes such as red clover (Trifolium pratense) and chickpeas (Cicer arietinum). It is also present in other plants known for their high flavonoid content. Anti-inflammatory EffectsStudies have shown that this compound inhibits the production of inflammatory mediators in lipopolysaccharide-stimulated macrophages, such as RAW 264.7 cells. It downregulates key inflammatory pathways, including NF-κB and MAPK signaling, making it a potential candidate for managing inflammatory conditions. Phytoestrogenic ActivityDue to its structural similarity to estrogen, 5-O-Methylbiochanin A demonstrates weak estrogenic and anti-estrogenic activities. It has been investigated as a selective estrogen receptor modulator (SERM), which may have implications for hormonal therapies. Neuroprotective EffectsThe compound has shown promise in neuroprotection by modulating pathways such as PI3K/Akt and MAPKs, which are critical in reducing neuroinflammation and oxidative damage in neurodegenerative diseases. Anti-cancer PotentialPreliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as enzyme inhibition, apoptosis induction, and modulation of gene expression related to cell cycle regulation. Mechanisms of Action
These pathways collectively contribute to the compound's therapeutic potential across various biological systems. Comparative Analysis with Other Isoflavones
The methoxy substitution in 5-O-Methylbiochanin A enhances its solubility while potentially modifying its interaction with biological targets. ChemistryThe unique structure of this compound makes it a valuable precursor for synthesizing other bioactive molecules in organic chemistry. BiologyBiological research focuses on its role in modulating oxidative stress, inflammation, and cellular signaling pathways. MedicineIt is being explored for therapeutic applications in cancer treatment, neurodegenerative diseases, hormonal disorders, and metabolic conditions. IndustryCommercially, it is used in dietary supplements and nutraceuticals derived from red clover extracts for alleviating menopausal symptoms. |
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CAS No. | 68939-22-0 | |||||||||||||||||||||||||
Product Name | 5-O-Methylbiochanin A | |||||||||||||||||||||||||
Molecular Formula | C17H14O5 | |||||||||||||||||||||||||
Molecular Weight | 298.29 g/mol | |||||||||||||||||||||||||
IUPAC Name | 7-hydroxy-5-methoxy-3-(4-methoxyphenyl)chromen-4-one | |||||||||||||||||||||||||
Standard InChI | InChI=1S/C17H14O5/c1-20-12-5-3-10(4-6-12)13-9-22-15-8-11(18)7-14(21-2)16(15)17(13)19/h3-9,18H,1-2H3 | |||||||||||||||||||||||||
Standard InChIKey | JQQULYXWXRNRAX-UHFFFAOYSA-N | |||||||||||||||||||||||||
SMILES | COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC | |||||||||||||||||||||||||
Canonical SMILES | COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC | |||||||||||||||||||||||||
Synonyms | 5-O-Methylbiochanin A; 7-Hydroxy-4',5-dimethoxyisoflavone; 7-Hydroxy-5-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |||||||||||||||||||||||||
PubChem Compound | 14308334 | |||||||||||||||||||||||||
Last Modified | Apr 15 2024 |
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